molecular formula C17H19F3N6O2 B6449692 6-cyclopropyl-2-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-3,4-dihydropyrimidin-4-one CAS No. 2549035-68-7

6-cyclopropyl-2-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-3,4-dihydropyrimidin-4-one

Cat. No. B6449692
CAS RN: 2549035-68-7
M. Wt: 396.4 g/mol
InChI Key: KFKBYZQMXPZQJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the available starting materials and the specific requirements of the synthesis, such as the need for certain stereochemistries. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. These groups will have a significant impact on the compound’s physical and chemical properties, as well as its potential biological activities .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the pyrazole ring could potentially undergo reactions at the nitrogen atoms, and the piperazine ring could undergo reactions at the nitrogen or the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity, potentially improving its ability to cross biological membranes .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on the specific biological target it’s designed to interact with .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and testing of its biological activity. If it shows promising biological activity, it could be developed further as a potential pharmaceutical .

properties

IUPAC Name

4-cyclopropyl-2-[4-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]piperazin-1-yl]-5-fluoro-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O2/c1-24-8-10(13(23-24)14(19)20)16(28)25-4-6-26(7-5-25)17-21-12(9-2-3-9)11(18)15(27)22-17/h8-9,14H,2-7H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKBYZQMXPZQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-2-[4-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]piperazin-1-yl]-5-fluoro-1H-pyrimidin-6-one

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